1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

Vue d'ensemble

Description

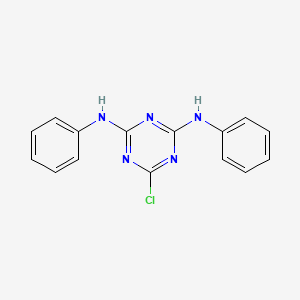

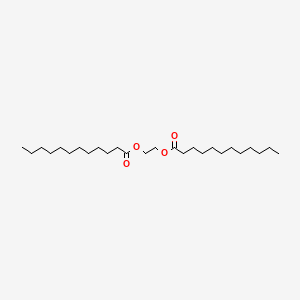

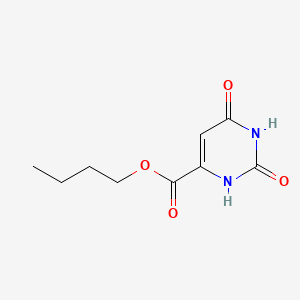

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl-, also known as 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine, is a chemical compound with the molecular formula C15H12ClN5 . It has a molecular weight of 297.74 g/mol .

Molecular Structure Analysis

The compound has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted with two amine groups and one chlorine atom . The IUPAC name of the compound is 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine .Physical and Chemical Properties Analysis

The compound has a molecular weight of 297.74 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 297.0781231 g/mol .Applications De Recherche Scientifique

Chemical Behavior and Reactions

- Organometallic Reactions : The reactions of derivatives of 1,2,4-triazine, including those similar to the query compound, with organomagnesium halides have been explored. These studies have helped in understanding the chemical reactivity and potential synthetic applications of triazine derivatives (Mustafa, Mansour, & Zaher, 1971).

Synthesis and Material Applications

- Aromatic Polyamides : Research on the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides revealed that these materials exhibit high thermal stability and good mechanical properties. These findings suggest potential applications in areas requiring materials that can withstand high temperatures (Yu et al., 2012).

- Dendrimeric Metal Complexes : Studies on dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes have shown unique magnetic behaviors, indicating potential applications in materials science and magnetic materials research (Uysal & Koç, 2010).

Proton-Conducting Materials

- Aromatic Poly(ether sulfone)s : The development of fully aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups has shown promising results for applications in proton exchange membranes, highlighting the material's high thermal stability, solubility, and proton conductivity (Tigelaar et al., 2009).

Pharmacological Evaluations

- Anticonvulsant Analogs : The crystal structure of an analog of the anticonvulsant lamotrigine, which is structurally related to 1,3,5-triazine derivatives, provides insights into the molecular arrangement that might influence its pharmacological activity. Such studies are crucial for designing new drugs based on the triazine scaffold (Janes, 1999).

Analyse Biochimique

Biochemical Properties

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell division . The interaction between 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- and dihydrofolate reductase involves binding to the active site of the enzyme, thereby preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to impaired DNA synthesis and cell proliferation.

Cellular Effects

The effects of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- leads to a decrease in the availability of tetrahydrofolate, which is necessary for the synthesis of purines and thymidylate . Consequently, this results in reduced DNA synthesis and cell division, particularly affecting rapidly dividing cells such as cancer cells .

Molecular Mechanism

At the molecular level, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of dihydrofolate reductase by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, leading to a disruption in the folate cycle . Additionally, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- may also interact with other enzymes and proteins involved in cellular metabolism and gene expression, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl- remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on dihydrofolate reductase . Long-term exposure to this compound has been associated with sustained inhibition of DNA synthesis and cell proliferation, particularly in rapidly dividing cells.

Propriétés

IUPAC Name |

6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBSUJXKRKWNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062091 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973-09-7 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1973-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)